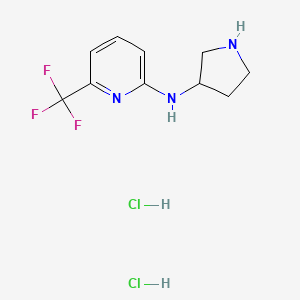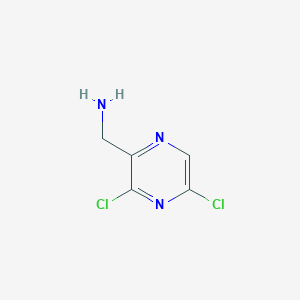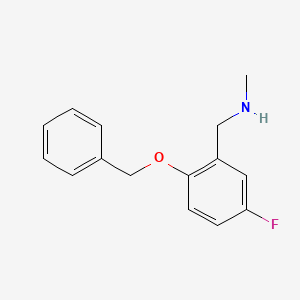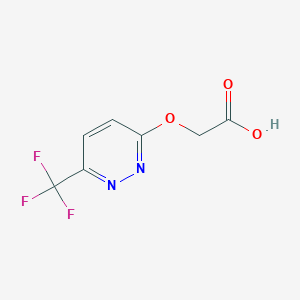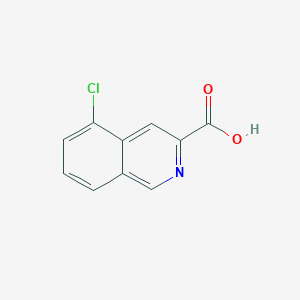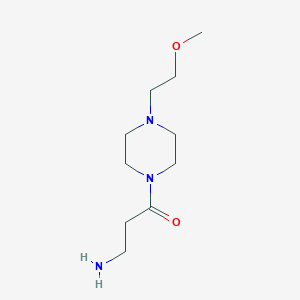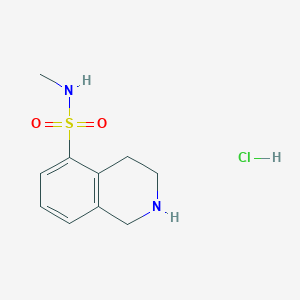
N-Methyl-1,2,3,4-tetrahydroisochinolin-5-sulfonamid-hydrochlorid
Übersicht
Beschreibung
N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2S and its molecular weight is 262.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kontrolle der Neurotransmitterfunktion
Es wurde vermutet, dass diese Verbindung eine Rolle bei der Kontrolle der Neurotransmitterfunktion im Gehirn spielt. Sie könnte als endogener Monoaminoxidase (MAO)-Hemmer wirken, was dazu beitragen könnte, die Neurotoxizität im Zusammenhang mit der MAO-Aktivität zu verhindern .
Forschung zur Parkinson-Krankheit
Studien haben gezeigt, dass Tetrahydroisochinolin-Derivate an der Bildung von Lewy-Körperchen beteiligt sein können, die charakteristisch für die Parkinson-Krankheit sind. Dies macht sie für die Modellierung der Parkinson-Krankheit in Tierstudien relevant .
Neurotoxizität und Neuroprotektion
Die Forschung hat die Neurotoxizität von Tetrahydroisochinolin und seinen Derivaten untersucht und sie mit anderen neurotoxischen Verbindungen wie MPTP verglichen. Darüber hinaus wurden bestimmte Derivate auf ihre neuroprotektiven Wirkungen untersucht .
NMDA-Rezeptor-Affinität
Einige Tetrahydroisochinolin-Derivate wurden auf ihre Affinität zur PCP-Bindungsstelle des NMDA-Rezeptorkomplexes untersucht. Dies deutet auf mögliche Anwendungen in der neurologischen Forschung im Zusammenhang mit der NMDA-Rezeptoraktivität hin .
Wirkmechanismus
Target of Action
Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to interact with monoamine oxidase a/b (mao a/b) and dopaminergic neurons .
Mode of Action
It’s also suggested to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .
Biochemical Pathways
Related compounds have been shown to influence the dopaminergic system and monoamine oxidase pathways .
Result of Action
Related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been reported to produce antidepressant-like effects similar to imipramine .
Biochemische Analyse
Biochemical Properties
N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . By inhibiting MAO, N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride increases the levels of these neurotransmitters, which can have various physiological effects. Additionally, this compound interacts with dopamine receptors, influencing dopamine metabolism and signaling pathways .
Cellular Effects
N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride affects various types of cells and cellular processes. In neuronal cells, it has been shown to exert neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress . This compound also influences cell signaling pathways, particularly those involving dopamine and serotonin, leading to changes in gene expression and cellular metabolism . In addition, N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has been observed to modulate the activity of monoamine oxidase, further impacting neurotransmitter levels and cellular function .
Molecular Mechanism
The molecular mechanism of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride involves its interaction with various biomolecules. This compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, it interacts with dopamine receptors, modulating dopamine signaling and metabolism . These interactions result in increased levels of neurotransmitters such as dopamine and serotonin, which can influence various physiological processes. Furthermore, N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has been shown to scavenge free radicals, reducing oxidative stress and protecting neuronal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride have been observed to change over time. This compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride can maintain its neuroprotective effects over extended periods, reducing oxidative stress and preserving neuronal function . Its stability and efficacy may decrease under certain conditions, such as prolonged exposure to high temperatures or extreme pH levels .
Dosage Effects in Animal Models
The effects of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to exert neuroprotective effects, reducing oxidative stress and preserving neuronal function . At higher doses, it can have toxic effects, leading to cell death and impaired cellular function . Threshold effects have been observed, with certain dosages required to achieve the desired neuroprotective effects without causing toxicity . It is important to carefully control the dosage of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride in animal studies to avoid adverse effects.
Metabolic Pathways
N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound is metabolized by monoamine oxidase, leading to the formation of metabolites that can influence neurotransmitter levels and cellular function . Additionally, it interacts with other enzymes involved in dopamine and serotonin metabolism, further impacting neurotransmitter levels and signaling pathways . The metabolic pathways of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride are complex and can vary depending on the specific cellular and physiological context.
Transport and Distribution
The transport and distribution of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride within cells and tissues are influenced by various factors. This compound can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . It is transported within cells by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride can vary depending on the specific cellular and physiological context, with higher concentrations observed in neuronal tissues .
Subcellular Localization
The subcellular localization of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is an important factor in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria of neuronal cells, where it can interact with monoamine oxidase and other biomolecules . The targeting of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride to specific subcellular compartments is facilitated by post-translational modifications and targeting signals . These modifications and signals ensure that the compound is localized to the appropriate cellular compartments, allowing it to exert its effects on cellular function and metabolism.
Eigenschaften
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-11-15(13,14)10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEQBEKDVOZQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)
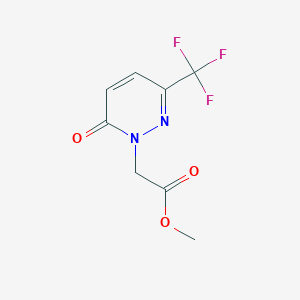

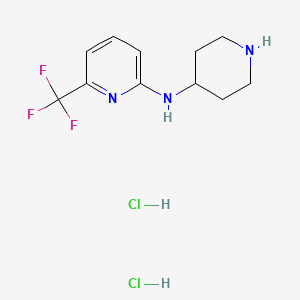
![8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473992.png)

